molecular formula C13H14N2O2S B589053 N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 CAS No. 1795139-32-0

N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5

Cat. No.: B589053
CAS No.: 1795139-32-0
M. Wt: 267.358
InChI Key: KSMULDOXJNPNBD-VIQYUKPQSA-N
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Description

N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 is a deuterated derivative of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The deuterium labeling (d5) is often employed to facilitate studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione under specific conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinylidene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 has several applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.

    Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide: The non-deuterated version of the compound.

    Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidinylidene structures.

Uniqueness

The primary uniqueness of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 lies in its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling can provide more accurate and reliable data in various research applications.

Properties

CAS No.

1795139-32-0

Molecular Formula

C13H14N2O2S

Molecular Weight

267.358

IUPAC Name

N-[3-[2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3/i2D,3D,4D,5D,6D

InChI Key

KSMULDOXJNPNBD-VIQYUKPQSA-N

SMILES

CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2

Synonyms

N-(3-Phenacyl-2-thiazolidinylidene)acetamide-d5

Origin of Product

United States

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